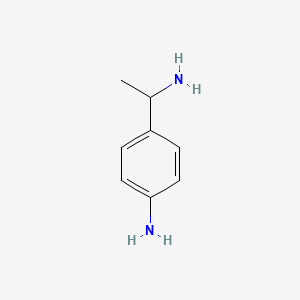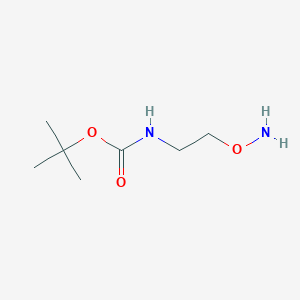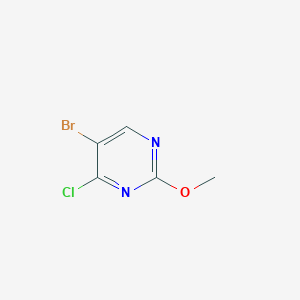
3-溴-5-(三氟甲基)苯甲醛
概述
描述
The compound of interest, 3-Bromo-5-(trifluoromethyl)benzaldehyde, is a halogenated aromatic aldehyde with a trifluoromethyl group. This structure suggests potential reactivity typical of aldehydes, such as nucleophilic addition, as well as the influence of the electron-withdrawing trifluoromethyl group and the bromine atom on its chemical behavior.
Synthesis Analysis
The synthesis of related brominated benzaldehydes typically involves halogenation reactions. For instance, 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde is synthesized from the corresponding hydroxybenzaldehyde using bromine in an alcohol solvent under controlled temperature conditions . Similarly, 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde is prepared from 5-tert-butyl-2-hydroxy-benzaldehyde and bromine in acetic acid . These methods suggest that a similar approach could be used for the synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde, with appropriate modifications to incorporate the trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be significantly affected by substituents. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, showing that the Lewis acid BF3 is complexed anti to the phenyl group, with the B-OC-C fragment lying in a common plane . This indicates that the molecular structure of 3-Bromo-5-(trifluoromethyl)benzaldehyde could also exhibit interesting geometrical features due to the presence of the trifluoromethyl group and the bromine atom.
Chemical Reactions Analysis
Benzaldehydes can undergo various chemical reactions. The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines in the presence of a base and a catalyst yields 2-aryl-1,2-dihydrophthalazines . Trifluoromethylated benzaldehydes can be involved in copper-catalyzed cascade reactions leading to naphthoquinones . Moreover, brominated aldehydes can react with zinc and other metals to form organometallic compounds, which can then add to other aldehydes to give products with interesting stereochemistry . These reactions highlight the versatility of benzaldehydes in synthetic chemistry and suggest that 3-Bromo-5-(trifluoromethyl)benzaldehyde could participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes are influenced by their substituents. For example, the presence of a trifluoromethyl group can increase the electrophilicity of the carbonyl carbon, as seen in the reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides with benzaldehyde . The bromine atom can also make the compound a suitable precursor for further functionalization through organometallic chemistry, as demonstrated by the synthesis of various derivatives from 1-Bromo-3,5-bis(trifluoromethyl)benzene . These properties suggest that 3-Bromo-5-(trifluoromethyl)benzaldehyde would have similar characteristics, making it a valuable compound in organic synthesis.
科学研究应用
金属化和官能化
3-溴-5-(三氟甲基)苯甲醛已在金属化和官能化的背景下进行了研究。研究表明,相关的溴和三氟甲基取代的吡啶可以转化为各种羧酸,并经历选择性去质子化和随后的羧化(Cottet et al., 2004)。这突显了3-溴-5-(三氟甲基)苯甲醛在有机合成中的潜力,特别是在形成具有不同功能的新化合物方面。
衍生物的合成
该化合物已被用作合成各种衍生物的起始物质。例如,从溴和相关苯甲醛化合物合成3-溴-5-叔丁基-2-羟基苯甲醛已经实现,展示了其在制备结构多样分子方面的实用性(Hui Jian-bin, 2012)。
抗氧化剂、抗菌和抗癌性能
在药物化学领域,3-溴-5-(三氟甲基)苯甲醛的衍生物已被合成并评估其抗氧化、抗菌和抗癌性能。这项研究对于了解这些化合物的生物活性及其潜在的治疗应用具有重要意义(Konuş等,2019)。
立方簇的合成
该化合物已被用于合成立方钴和镍簇。利用苯甲醛的衍生物包括溴取代变体合成的这些簇已被用于研究其磁性能,这对于材料科学和磁性应用至关重要(Zhang et al., 2013)。
有机化合物的形成
3-溴-5-(三氟甲基)苯甲醛已被用于形成各种有机化合物。例如,其衍生物已参与与苯乙烯的共聚物形成,表明其在新聚合材料开发中的实用性(Yesenia L. Soto et al., 2019)。
安全和危害
属性
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRLZGCXLNNMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583029 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
477535-41-4 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)






![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)